Fmoc-d-asp-otbu

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

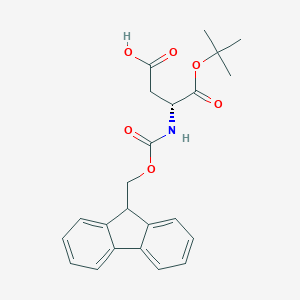

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427158 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134098-70-7 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-Asp(OtBu)-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount for achieving desired outcomes. Fmoc-D-Asp(OtBu)-OH, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique combination of properties that enable the creation of complex and therapeutically relevant peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and critical experimental protocols.

Core Chemical Properties and Structure

Fmoc-D-Asp(OtBu)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a protected amino acid derivative essential for the controlled, stepwise synthesis of peptides.[1][2] Its structure is characterized by three key components: the D-enantiomer of aspartic acid, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group.[3] This strategic placement of protecting groups is fundamental to the Fmoc/tBu orthogonal protection strategy in SPPS.[3]

The Fmoc group provides temporary protection of the α-amine and is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] Conversely, the OtBu group offers robust, acid-labile protection for the aspartic acid side chain, remaining stable during the iterative Fmoc deprotection steps and being removed during the final cleavage of the peptide from the resin with strong acids such as trifluoroacetic acid (TFA).

The "D" configuration of the aspartic acid residue is of particular importance in drug development. Incorporation of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and modulate their conformational properties, often leading to improved pharmacokinetic profiles and biological activity.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C23H25NO6 | |

| Molecular Weight | 411.45 g/mol | |

| Melting Point | 90-101 °C, 146-151 °C | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| CAS Number | 134098-70-7 |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-D-Asp(OtBu)-OH is most evident in its application in SPPS. The following protocols provide a generalized framework for its incorporation into a growing peptide chain.

Resin Swelling

Before initiating peptide synthesis, the solid support (resin) must be swelled to ensure optimal accessibility of reactive sites.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add a sufficient volume of dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Procedure:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.

-

Coupling of Fmoc-D-Asp(OtBu)-OH

This protocol describes the formation of a peptide bond between the free N-terminus on the resin-bound peptide and the incoming Fmoc-D-Asp(OtBu)-OH.

-

Materials:

-

Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

-

DMF (peptide synthesis grade)

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH, the coupling reagent, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu group on the aspartic acid residue, are removed.

-

Cleavage Cocktail: A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide, which can then be purified by chromatography.

-

Mitigating Aspartimide Formation: A Critical Consideration

A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of α- and β-peptides and potential racemization, complicating purification and reducing the yield of the desired product.

Strategies to minimize aspartimide formation include:

-

Use of Bulky Side-Chain Protecting Groups: While OtBu is standard, more sterically hindered protecting groups can reduce the rate of cyclization.

-

Modified Fmoc Deprotection Conditions: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.

-

Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation by sterically hindering the cyclization.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the application of Fmoc-D-Asp(OtBu)-OH in SPPS.

References

In-Depth Technical Guide: Fmoc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-Asp(OtBu)-OH, a critical reagent in peptide synthesis. The document outlines its chemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the experimental workflow.

Core Compound Data

Fmoc-D-Asp(OtBu)-OH, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a widely used derivative of the amino acid aspartic acid. The N-terminal α-amino group is protected by a base-labile Fmoc group, while the side-chain carboxyl group is protected by an acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

| Property | Value | Citations |

| Molecular Formula | C23H25NO6 | [1][2][3][4][5] |

| Molecular Weight | 411.45 g/mol | |

| CAS Number | 112883-39-3 | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols detail the standard procedures for the incorporation of Fmoc-D-Asp(OtBu)-OH into a growing peptide chain on a solid support.

Resin Preparation and Swelling

-

Resin Selection : Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swelling : Place the resin in a reaction vessel and add a suitable solvent, typically N,N-Dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes to ensure optimal reaction conditions.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the subsequent coupling reaction.

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection Reaction :

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

-

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

Coupling of Fmoc-D-Asp(OtBu)-OH

This procedure describes the formation of a peptide bond between the free amine on the resin and the incoming Fmoc-D-Asp(OtBu)-OH.

-

Activation of Fmoc-D-Asp(OtBu)-OH :

-

In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (typically 2-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling reagent and an activator. A common combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA), to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

-

Coupling Reaction :

-

Add the activated Fmoc-D-Asp(OtBu)-OH solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.

-

-

Washing : Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done by acetylation with acetic anhydride and a base like DIPEA.

Repetition of the Cycle

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the aspartic acid residue) are removed.

-

Resin Preparation : Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for acid-labile protecting groups is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification :

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.

-

Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Visualization

The following diagram illustrates the key stages in the solid-phase peptide synthesis cycle involving Fmoc-D-Asp(OtBu)-OH.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Asp(OtBu)-OH.

References

A Comprehensive Technical Guide to Fmoc-D-Asp(OtBu)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Asp(OtBu)-OH (CAS Number: 112883-39-3), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and discusses key considerations for successful incorporation into peptide sequences, with a focus on mitigating common side reactions.

Core Compound Data

Fmoc-D-Asp(OtBu)-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid γ-tert-butyl ester, is a chiral amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. This orthogonal protection strategy is central to modern Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-D-Asp(OtBu)-OH is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 112883-39-3 | [1][2] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |

| Molecular Weight | 411.45 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 146-151 °C | |

| Purity | ≥98% (HPLC) | |

| Optical Rotation | [a]D20 = +24 ± 2.5° (c=1 in DMF) | |

| Solubility | Soluble in DMSO (100 mg/mL) and DMF. | |

| Storage Conditions | Store at 2-8°C, desiccated. |

Chemical Structure

The chemical structure of Fmoc-D-Asp(OtBu)-OH is characterized by the D-aspartic acid core, the N-terminal Fmoc protecting group, and the side-chain tert-butyl ester.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is a cornerstone for the incorporation of D-aspartic acid residues into peptide chains using Fmoc-based SPPS. The D-configuration is often introduced to enhance peptide stability against enzymatic degradation or to modulate biological activity.

The Fmoc-SPPS Workflow

The iterative cycle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The general workflow is depicted in the diagram below.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-D-Asp(OtBu)-OH

This protocol outlines the manual steps for the incorporation of a single Fmoc-D-Asp(OtBu)-OH residue into a peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-D-Asp(OtBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Critical Consideration: Aspartimide Formation

A significant challenge when using Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the aspartic acid residue. The mechanism is particularly problematic in sequences containing Asp-Gly or Asp-Asn motifs.

Caption: Mechanism of base-catalyzed aspartimide formation.

Strategies to Mitigate Aspartimide Formation

Several strategies can be employed to minimize the occurrence of aspartimide formation:

-

Use of Bulky Protecting Groups: While OtBu is standard, alternative, bulkier side-chain protecting groups such as 3-methylpent-3-yl (OMpe) can sterically hinder the cyclization reaction.

-

Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. A common solution is 20% piperidine with 0.1 M HOBt in DMF.

-

Backbone Protection: The use of dipeptide building blocks where the amide backbone nitrogen is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent the initial nucleophilic attack. The 2,4-dimethoxybenzyl (Dmb) group is cleaved during the final TFA treatment.

Safety and Handling

Fmoc-D-Asp(OtBu)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Fmoc-D-Asp(OtBu)-OH is an essential reagent for the synthesis of D-aspartic acid-containing peptides. A thorough understanding of its properties, a well-defined SPPS protocol, and proactive strategies to mitigate side reactions such as aspartimide formation are crucial for achieving high purity and yield of the target peptide. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important building block in their drug discovery and development efforts.

References

Fmoc-D-Asp(OtBu)-OH: A Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-Fmoc-D-aspartic acid γ-tert-butyl ester (Fmoc-D-Asp(OtBu)-OH), a key building block in solid-phase peptide synthesis. A thorough understanding of its physical appearance and solubility is critical for its effective handling, storage, and application in the development of peptide-based therapeutics and other advanced chemical entities.

Core Physicochemical Characteristics

Fmoc-D-Asp(OtBu)-OH is a derivative of the amino acid D-aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl ester. This dual protection strategy is fundamental to its utility in Fmoc-based peptide synthesis, allowing for sequential and controlled peptide chain elongation.

Physical Appearance

Under standard laboratory conditions, Fmoc-D-Asp(OtBu)-OH is a solid material. Its appearance is consistently described across various suppliers and databases.

| Parameter | Description | Citations |

| Form | Solid, powder, powder or crystals | [1][2][3] |

| Color | White to off-white, white to almost white, white to beige |

The crystalline nature of the compound underscores the importance of proper storage to prevent degradation due to moisture or other environmental factors.

Solubility Profile

The solubility of Fmoc-D-Asp(OtBu)-OH is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions for solid-phase peptide synthesis. The compound exhibits good solubility in a range of common organic solvents.

| Solvent | Solubility | Citations |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble, 200 mg/mL (requires sonication) | |

| Chloroform | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Water | Slightly soluble |

The high solubility in polar aprotic solvents like DMF and DMSO is advantageous for its application in peptide synthesis, where these solvents are commonly employed. The slight solubility in water is also a key characteristic to consider in purification and handling processes.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical and chemical properties of every batch of Fmoc-D-Asp(OtBu)-OH are proprietary to manufacturers, standardized methodologies are employed. The following represents a general approach for characterizing the solubility of a new batch of the compound.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of Fmoc-D-Asp(OtBu)-OH in a given solvent at a specified temperature.

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

Selected solvent (e.g., DMF, DMSO)

-

Vials with caps

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of Fmoc-D-Asp(OtBu)-OH (e.g., 100 mg) and transfer it to a vial.

-

Add a small, measured volume of the solvent (e.g., 0.5 mL) to the vial.

-

Cap the vial and stir the mixture vigorously using a magnetic stirrer or vortex mixer at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

If the solid dissolves completely, add a further accurately weighed amount of the compound and repeat the process until a saturated solution is obtained (i.e., excess solid remains undissolved).

-

-

Isolation of the Supernatant:

-

Allow the saturated solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed vial, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the supernatant under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL).

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of the physical and chemical properties of a research compound like Fmoc-D-Asp(OtBu)-OH.

Caption: Workflow for Physicochemical Analysis.

This structured approach ensures that all critical parameters of Fmoc-D-Asp(OtBu)-OH are thoroughly evaluated, providing researchers with reliable data for their experimental design and execution. The tert-butyl ester group, in particular, enhances the solubility and stability of the molecule, which is a key advantage in many synthetic applications.

References

Melting Point of Fmoc-D-Asp(OtBu) Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of Fmoc-D-Asp(OtBu)-OH powder, a critical parameter for its use in solid-phase peptide synthesis (SPPS) and other applications in drug development. This document outlines the reported melting point ranges, details the experimental protocol for its determination, and situates the use of this reagent within the broader context of peptide synthesis.

Physicochemical Properties of Fmoc-Asp(OtBu)-OH Isomers

Fmoc-D-Asp(OtBu)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a chiral molecule. Consequently, its stereoisomer, Fmoc-L-Asp(OtBu)-OH, possesses distinct physical properties. A notable variance is observed in the reported melting points for these isomers, which can be a source of confusion. The data below summarizes the melting point ranges found in commercial and technical literature. It is crucial for researchers to be aware of the specific isomer they are using, as this will impact its physical handling and behavior in chemical reactions.

| Compound | CAS Number | Melting Point (°C) |

| Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 146-151 |

| Fmoc-L-Asp(OtBu)-OH | 71989-14-5 | 147-151[1] or 148-150 (decomposes)[2][3] |

| Fmoc-D-Asp-OtBu | 134098-70-7 | 98-101 |

Note: The significant difference in melting points reported by some suppliers (e.g., 98-101°C) might be attributable to different crystalline forms, impurities, or measurement conditions. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.

Experimental Protocol: Melting Point Determination by the Capillary Method

The melting point of Fmoc-D-Asp(OtBu)-OH powder is typically determined using the open capillary method, a standard technique in chemical analysis.

Principle:

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device with a heated block and a viewing lens)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the Fmoc-D-Asp(OtBu)-OH powder is placed in a clean, dry mortar and gently ground into a fine, uniform powder. This ensures efficient and even heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm in height is ideal.

-

Measurement:

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to approach the expected melting point.

-

When the temperature is about 15-20°C below the anticipated melting point, the heating rate is reduced to approximately 1-2°C per minute.

-

The sample is observed carefully through the magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For pure Fmoc-D-Asp(OtBu)-OH, this range is typically narrow. A broad melting range may indicate the presence of impurities.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is a crucial building block in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The inclusion of D-amino acids like D-aspartic acid can enhance the proteolytic stability of synthetic peptides, a desirable trait for therapeutic candidates.

The workflow below illustrates the key stages of incorporating an Fmoc-protected amino acid, such as Fmoc-D-Asp(OtBu)-OH, into a growing peptide chain on a solid support.

Workflow Description:

-

Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the resin-bound peptide. The tert-butyl (OtBu) group protects the side-chain carboxyl function of the aspartic acid residue.

-

Washing: Another washing step removes unreacted amino acid and coupling reagents.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group on the D-aspartic acid) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Asp(Otbu)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(Otbu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). The integrity of this reagent is paramount to the successful synthesis of high-quality peptides. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability considerations for Fmoc-D-Asp(Otbu)-OH.

Optimal Storage Conditions

The recommended storage conditions for Fmoc-D-Asp(Otbu)-OH can vary slightly between suppliers, but a consensus on best practices can be established. Adherence to these conditions is crucial to prevent degradation and maintain the compound's purity.

Quantitative Storage Recommendations Summary:

| Parameter | Recommended Condition | Source(s) |

| Temperature (Solid Form) | 2-8°C is the most commonly cited range for long-term storage.[1][2] Some suppliers recommend 0-8°C[3] or simply 4°C.[4] For extended periods (years), storage at -20°C is also an option.[5] A broader range of 2-30°C has also been noted. | |

| Temperature (In Solution) | For solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months. | |

| Atmosphere | Store in a dry, well-ventilated area. A desiccated environment is highly recommended. | |

| Light | Protect from light. | |

| Container | Keep the container tightly closed. |

Key Considerations:

-

Incompatibility: Store away from strong oxidizing agents, heat, and sources of ignition.

-

Stability: The compound is generally stable under the recommended storage conditions. However, the presence of ester and amino groups makes it susceptible to polymerization and degradation over time, underscoring the importance of proper storage.

-

Certificate of Analysis (COA): Always refer to the supplier-specific COA for any listed retest or expiration dates. In the absence of this information, it is advisable to routinely inspect the product to ensure it performs as expected.

Experimental Protocol: General Stability Assessment

Objective: To evaluate the stability of Fmoc-D-Asp(Otbu)-OH under various environmental conditions over time.

Methodology:

-

Sample Preparation:

-

Aliquot the Fmoc-D-Asp(Otbu)-OH solid into multiple, tightly sealed, amber glass vials to protect from light and moisture.

-

Prepare solutions of a known concentration in a relevant solvent (e.g., Dimethylformamide - DMF) and aliquot into sealed vials.

-

-

Storage Conditions:

-

Store the aliquoted solid and solution samples under a range of controlled temperature and humidity conditions. These should include recommended conditions (e.g., 2-8°C), ambient conditions (e.g., 25°C/60% RH), and accelerated conditions (e.g., 40°C/75% RH).

-

-

Time Points:

-

Establish a schedule for sample analysis at various time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

-

-

Analytical Method:

-

At each time point, analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is typically effective for separating the parent compound from potential degradants.

-

Stationary Phase: A C18 reversed-phase column is a suitable choice.

-

Detection: UV detection at a wavelength appropriate for the Fmoc group (e.g., 265 nm).

-

-

Data Analysis:

-

Quantify the purity of the Fmoc-D-Asp(Otbu)-OH peak at each time point.

-

Identify and quantify any degradation products.

-

Determine the rate of degradation under each storage condition to establish a shelf-life.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of Fmoc-D-Asp(Otbu)-OH to ensure its quality and stability.

Caption: Logical workflow for the storage and handling of Fmoc-D-Asp(Otbu)-OH.

References

Fmoc-D-Asp(OtBu)-OH: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-aspartic acid β-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1] Its prevalence is due to the strategic use of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) ester for the side-chain carboxyl group.[2] This arrangement allows for the selective deprotection of the N-terminus for peptide chain elongation under basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the solid support.[3]

However, the use of Fmoc-D-Asp(OtBu)-OH is not without its challenges. The stability of this derivative, particularly during the repetitive base treatments in Fmoc-SPPS, is a critical concern that can significantly impact the purity and yield of the final peptide. This technical guide provides an in-depth analysis of the stability of Fmoc-D-Asp(OtBu)-OH, its primary degradation pathways, and strategies to mitigate these undesirable side reactions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of Fmoc-D-Asp(OtBu)-OH is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C23H25NO6 | [4] |

| Molecular Weight | 411.45 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 146-151 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMF, NMP, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |

Primary Degradation Pathway: Aspartimide Formation

The most significant stability issue associated with Fmoc-D-Asp(OtBu)-OH is its propensity to form a cyclic succinimide derivative, known as aspartimide, during peptide synthesis. This side reaction is predominantly catalyzed by the basic conditions used for Fmoc group removal, typically with a 20% piperidine solution in DMF.

Mechanism

The formation of aspartimide is an intramolecular cyclization reaction. It is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonation is facilitated by the basic environment of the Fmoc cleavage step. The resulting amide anion then acts as a nucleophile, attacking the carbonyl carbon of the Asp(OtBu) side-chain ester. This leads to the formation of a five-membered ring structure (the aspartimide) and the elimination of the tert-butyl group.

Consequences of Aspartimide Formation

The formation of the aspartimide intermediate is highly problematic as it leads to a cascade of undesirable side products:

-

Formation of β-Aspartyl Peptides: The aspartimide ring can be opened by nucleophiles, such as water or the piperidine used for deprotection. This ring-opening can occur at two positions, leading to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. These β-peptides often have similar chromatographic properties to the desired α-peptide, making purification extremely challenging.

-

Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions. This leads to the incorporation of L-aspartic acid residues into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may have altered biological activity.

-

Formation of Piperidide Adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts.

Factors Influencing Aspartimide Formation

The propensity for aspartimide formation is influenced by several factors:

-

Peptide Sequence: Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.

-

Temperature: Increased temperatures significantly accelerate the rate of aspartimide formation.

-

Base Strength and Concentration: Stronger bases and higher concentrations of base used for Fmoc deprotection promote aspartimide formation.

-

Solvent: The polarity of the solvent can influence the rate of aspartimide formation.

Other Potential Degradation Pathways

While aspartimide formation is the primary concern, other potential degradation pathways for Fmoc-D-Asp(OtBu)-OH exist:

-

Fmoc Group Instability: The Fmoc group is labile to primary and secondary amines. While this is the basis for its removal in SPPS, prolonged exposure to even weak bases or primary amines in solution can lead to premature deprotection. However, it is generally stable under acidic and neutral conditions.

-

tert-Butyl Ester Hydrolysis: The tert-butyl ester protecting the side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. In solution, hydrolysis of the tert-butyl ester is generally slow under neutral or basic conditions but can be accelerated in highly acidic environments. There is also evidence of enzymatic hydrolysis of C-terminal tert-butyl esters, though this is less relevant for standard chemical synthesis.

Mitigation Strategies for Aspartimide Formation

Several strategies have been developed to minimize or prevent aspartimide formation during SPPS:

Modification of Deprotection Conditions

-

Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, can reduce the rate of aspartimide formation.

-

Addition of Acidic Additives: The addition of a small amount of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.

Use of Sterically Hindered Side-Chain Protecting Groups

Increasing the steric bulk of the side-chain ester group can hinder the intramolecular cyclization reaction. Several alternative protecting groups have been shown to be more effective than OtBu in reducing aspartimide formation.

| Protecting Group | Model Peptide Sequence | Aspartimide + Piperidide Formation (%) | D-Asp Content (%) |

| OtBu | VKDGYI | 15.6 | 13.9 |

| OMpe | VKDGYI | 2.0 | 2.1 |

| OBno | VKDGYI | 0.9 | 0.8 |

| OtBu | VKDNYI | 1.8 | 1.9 |

| OMpe | VKDNYI | 0.2 | 0.3 |

| OBno | VKDNYI | 0.1 | 0.2 |

| OtBu | VKDRYI | 0.5 | 0.6 |

| OMpe | VKDRYI | 0.1 | 0.2 |

| OBno | VKDRYI | <0.1 | 0.1 |

Data from comparative studies on a model peptide after prolonged treatment with 20% piperidine in DMF.

Backbone Protection

A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen. This Dmb group is then removed during the final TFA cleavage.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-D-Asp(OtBu)-OH

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat: Repeat the cycle for the subsequent amino acids.

Protocol 2: Stress Study for Aspartimide Formation

This protocol is designed to evaluate the propensity of a peptide sequence containing D-Asp(OtBu) to form aspartimide under prolonged exposure to deprotection conditions.

-

Synthesis of Model Peptide: Synthesize a short model peptide known to be susceptible to aspartimide formation (e.g., Ac-Val-Lys-D-Asp-Gly-Tyr-Ile-Resin) using standard SPPS protocols.

-

Prolonged Base Treatment: After synthesis, treat the peptide-resin with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature to simulate multiple deprotection cycles.

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.

-

Analysis: Analyze the crude peptide by HPLC and LC-MS to quantify the amount of the target peptide, aspartimide, and other related by-products.

Protocol 3: HPLC Analysis of Degradation Products

This is a general protocol for the analytical separation of the target peptide from its aspartimide-related impurities.

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 220 nm.

-

Identification: Peaks can be identified by comparing their retention times with known standards and by collecting fractions for mass spectrometry analysis. Aspartimide and piperidide by-products typically elute close to the main product peak.

Conclusion

Fmoc-D-Asp(OtBu)-OH is an indispensable reagent in peptide synthesis, but its use requires a thorough understanding of its stability and degradation pathways. The primary challenge is the base-catalyzed formation of aspartimide during Fmoc deprotection, which leads to a host of impurities that can compromise the final product's purity and yield. By understanding the mechanism of aspartimide formation and the factors that influence it, researchers can implement effective mitigation strategies. These include optimizing deprotection conditions, selecting more robust side-chain protecting groups, or employing backbone protection for particularly challenging sequences. Careful consideration of these factors will enable the successful synthesis of high-purity peptides containing D-aspartic acid residues for research, diagnostics, and therapeutic applications.

References

- 1. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

The Unseen Player: A Technical Guide to the Biological Activity of Fmoc-D-Asp(OtBu) Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug discovery, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, Fmoc-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, and its derivatives are emerging as critical tools for modulating biological processes. While primarily utilized in solid-phase peptide synthesis to enhance stability and confer unique conformational properties, recent evidence highlights their direct and indirect roles in eliciting specific biological activities. This technical guide delves into the core of their biological relevance, providing an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Applications and Biological Impact

Fmoc-D-Asp(OtBu)-OH and its analogs are increasingly being recognized for their potential in therapeutic peptide development. The introduction of a D-amino acid into a peptide sequence is a well-established strategy to increase resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life and bioavailability. Beyond this fundamental advantage, the unique stereochemistry of the D-aspartic acid residue can induce specific secondary structures and alter binding affinities to biological targets.

One of the most promising areas of application for peptides incorporating D-aspartic acid derivatives is in oncology, specifically in the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpressed in a significant percentage of breast, gastric, and ovarian cancers, HER2 is a key driver of tumor progression. Peptidomimetics containing D-amino acids have been designed to disrupt HER2-mediated signaling pathways, offering a novel therapeutic avenue.

Furthermore, the utility of Fmoc-D-Asp(OtBu)-OH extends to its role as a research tool in cell biology for the investigation of protein-protein interactions and the modulation of ion channel activity. The conformational constraints imposed by the D-amino acid can be exploited to stabilize specific peptide conformations that are optimal for binding to protein interfaces or ion channel pores.

Quantitative Data on Biological Activity

The efficacy of Fmoc-D-Asp(OtBu) derivatives is best illustrated through quantitative analysis of their biological effects. The following tables summarize key data from studies on peptidomimetics containing D-amino acids that target the HER2 receptor.

| Cell Line | Cancer Type | IC50 (nM) of Compound 32[1] |

| SK-BR-3 | Breast Cancer | 80 |

| BT-474 | Breast Cancer | 90 |

| NCI-H441 | Lung Cancer | 120 |

| SKOV-3 | Ovarian Cancer | 150 |

Table 1: Anti-proliferative Activity of a D-amino acid-containing Peptidomimetic (Compound 32) in HER2-Overexpressing Cancer Cell Lines. The IC50 values demonstrate the potent inhibitory effect of a cyclic peptidomimetic incorporating D-amino acids on the growth of various cancer cell lines that overexpress the HER2 receptor.[1]

| Analyte | Ligand | Kd (µM)[1] |

| HER2 Extracellular Domain (Domain IV) | Compound 32 | 1 |

| Full HER2 Extracellular Domain | Compound 32 | 3.48 ± 0.93 |

Table 2: Binding Affinity of Compound 32 to the HER2 Extracellular Domain. The dissociation constants (Kd) were determined by surface plasmon resonance (SPR), indicating a strong binding affinity of the D-amino acid-containing peptidomimetic to the HER2 receptor.[1]

| Peptide | Sequence | KD (nmol/L)[2] |

| P51 | YYL...NP | 18.6 |

| P25 | PYL...NP | 81.2 |

| P47 | PPL...NP | 90.6 |

| P40 | YYL...NP | 267 |

Table 3: Dissociation Constants (KD) of HER2-Targeting Peptides. While not explicitly containing D-aspartic acid, these peptides were synthesized using Fmoc chemistry and their binding affinities to the HER2 protein were measured by Surface Plasmon Resonance imaging (SPRi), providing a benchmark for high-affinity binders.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols for assessing the biological activity of Fmoc-D-Asp(OtBu) derivatives.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-D-Asp(OtBu)-OH is typically performed using an automated peptide synthesizer following the standard Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and base (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes and then add to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

HER2 Kinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the kinase activity of the HER2 receptor. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant HER2 enzyme

-

Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate peptide

-

ATP

-

Test compound (Fmoc-D-Asp(OtBu) derivative-containing peptide)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plate

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute the HER2 enzyme, substrate peptide, ATP, and test compounds in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO control, 2 µl of the HER2 enzyme, and 2 µl of the substrate/ATP mix.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition of HER2 kinase activity for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (Cell-Based)

This assay determines the effect of a test compound on the proliferation of cancer cells that overexpress the HER2 receptor.

Materials:

-

HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the HER2-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for a specified period (e.g., 72-96 hours).

-

Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the control (untreated) cells and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., the HER2 protein).

Materials:

-

SPR instrument

-

Sensor chip

-

Purified HER2 extracellular domain protein

-

Peptide solution (test compound)

-

Running buffer (e.g., PBST)

-

Regeneration solution (e.g., 0.5% H3PO4)

Procedure:

-

Chip Immobilization: Immobilize the HER2 protein onto the surface of the sensor chip.

-

Baseline Stabilization: Flow the running buffer over the chip surface to establish a stable baseline.

-

Association: Inject the peptide solution at various concentrations over the chip surface and monitor the change in the SPR signal as the peptide binds to the immobilized HER2.

-

Dissociation: Switch back to the running buffer to monitor the dissociation of the peptide from the HER2 protein.

-

Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the chip for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualization of Key Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: HER2 signaling pathway and the inhibitory action of a D-aspartic acid derivative-containing peptide.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Caption: Workflow for a cell-based proliferation assay to determine the IC50 of a test compound.

Conclusion and Future Directions

The incorporation of Fmoc-D-Asp(OtBu)-OH and its derivatives into peptides represents a powerful strategy for the development of novel therapeutics and research tools. The ability to enhance proteolytic stability and modulate biological activity, as demonstrated in the context of HER2 inhibition, underscores the significant potential of these modified amino acids. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the biological activities of these fascinating molecules.

Future research should focus on elucidating the precise structure-activity relationships of different Fmoc-D-Asp(OtBu) derivatives in a wider range of biological contexts. Investigating their effects on other receptor tyrosine kinases, ion channels, and protein-protein interactions will undoubtedly open up new avenues for drug discovery and a deeper understanding of cellular signaling. The continued development of innovative peptide design strategies, coupled with robust biological evaluation, will be paramount in unlocking the full therapeutic potential of Fmoc-D-Asp(OtBu) derivatives.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Asp(OtBu)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity. Fmoc-D-Asp(OtBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing D-aspartic acid residues. The tert-butyl (OtBu) protecting group on the side-chain carboxylate is labile to strong acids, ensuring its removal during the final cleavage step, while the Nα-Fmoc group is removed by a mild base, allowing for sequential peptide chain elongation.[1][2] This document provides a detailed protocol for the manual and automated solid-phase synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH, with a focus on mitigating common side reactions and ensuring high purity of the final product.

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, which can lead to a mixture of byproducts including α- and β-peptides and racemization.[3][4] This side reaction is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn.[5] Strategies to minimize aspartimide formation include careful selection of deprotection conditions and the use of specialized reagents.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of a generic peptide containing a D-Asp(OtBu) residue.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the C-terminal of the desired peptide (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a protected C-terminal acid).

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

First Amino Acid Coupling (Loading)

This protocol assumes the use of a pre-loaded resin. If starting with a non-loaded resin, the first amino acid is coupled according to the resin manufacturer's instructions.

Iterative Peptide Elongation Cycle

The following steps are repeated for each amino acid in the sequence.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Note on Aspartimide Formation: For sequences prone to aspartimide formation, consider using a reduced piperidine concentration (e.g., 5% piperidine in DMF) or adding a mild acid scavenger like 0.1 M HOBt to the deprotection solution. Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, but it may also increase the risk of aspartimide formation.

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted coupling (e.g., at 50°C for 5 minutes) can significantly reduce the reaction time.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).

-

To block any unreacted free amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

-

Agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

Final Fmoc-Deprotection

After the last amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection protocol described in section 3.1.

Cleavage and Global Deprotection

-

Wash the deprotected peptide-resin with dichloromethane (DCM) to remove residual DMF and shrink the resin.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Asp(OtBu) is Reagent K or a variation thereof. (See Table 2 for cocktail compositions).

-

Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin) in a fume hood.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA).

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30-60 minutes.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis:

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS).

-

-

Lyophilization:

-

Combine the pure fractions and freeze them.

-

Lyophilize the frozen solution to obtain the final peptide as a fluffy white powder.

-

Data Presentation

The following tables summarize key quantitative data and reagent compositions relevant to the synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH.

Table 1: Summary of SPPS Parameters and Expected Outcomes

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | Varies with resin type. |

| Amino Acid Excess | 3 - 5 equivalents | Higher excess may be needed for difficult couplings. |

| Coupling Time | 1 - 2 hours | Can be reduced with microwave heating. |

| Deprotection Time | 15 - 20 minutes | Extended times can increase aspartimide formation. |

| Crude Peptide Purity | 50 - 80% | Highly sequence-dependent. |

| Final Purity (Post-HPLC) | > 95% | Target purity for most research applications. |

| Overall Yield | 10 - 40% | Dependent on peptide length and sequence. |

Table 2: Common Cleavage Cocktails for Peptides with Asp(OtBu)

| Reagent Name | Composition (v/v) | Application Notes |

| TFA/TIPS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O | A simple cocktail for peptides lacking sensitive residues. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides containing sulfonyl-protected Arg residues (Pmc, Pbf). |

Mandatory Visualization

The following diagram illustrates the workflow of the Fmoc-D-Asp-OtBu solid-phase peptide synthesis.

Caption: Workflow for Fmoc-SPPS of peptides containing Fmoc-D-Asp(OtBu)-OH.

References

Application Notes and Protocols: Coupling Reaction of Fmoc-D-Asp(OtBu)-OH with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient coupling of Fmoc-D-Asp(OtBu)-OH to amino acids in solid-phase peptide synthesis (SPPS). Detailed protocols, strategies to mitigate common side reactions, and comparative data are presented to assist in the successful synthesis of peptides containing D-aspartic acid.

Introduction

Fmoc-D-Asp(OtBu)-OH is a critical building block in the synthesis of peptides containing D-aspartic acid.[1][2] The incorporation of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation and modifying their conformational structures.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus is a base-labile protecting group, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group and is acid-labile.[3][4] This orthogonality is fundamental to the Fmoc-SPPS strategy.

A primary challenge during the incorporation of aspartic acid residues is the formation of aspartimide, a side reaction that can lead to impurities such as α- and β-peptides and racemization. This is particularly prevalent in sequences where aspartic acid is followed by amino acids like glycine, asparagine, or serine. This document outlines protocols to achieve high coupling efficiency while minimizing aspartimide formation.

Data Presentation

Table 1: Comparison of Protecting Group Strategies for Aspartic Acid

| Parameter | Fmoc-Asp(OtBu)-OH Strategy | Fmoc-Asp(ODmb)-OH Strategy |

| Primary Function | Side-chain carboxyl protection. | Backbone amide protection (on the subsequent residue). |

| Key Advantage | Standard, well-established, and cost-effective for sequences not prone to aspartimide formation. | Specifically mitigates aspartimide formation. |

| Aspartimide Formation | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, or Asp-Ser sequences. | Highly effective at preventing aspartimide formation by sterically hindering cyclization. |

| Coupling Efficiency | Generally good coupling efficiency. | May exhibit slightly slower coupling kinetics due to steric hindrance. |

| Cleavage Conditions | Cleaved with strong acids (e.g., high concentration of TFA), concurrently with resin cleavage. | The Dmb group is also cleaved under standard TFA conditions. |

| Racemization Risk | Aspartimide formation can lead to racemization at the α-carbon. | Significantly reduces the risk of racemization. |

Table 2: Impact of Deprotection Conditions on Aspartimide Formation

| Deprotection Reagent | Aspartimide Formation (%) in VKDXYI (X=G) | Reference |

| 20% Piperidine in DMF | High | |

| Fmoc-Asp(OBno)-OH with 20% Piperidine/DMF | Significantly Reduced | |

| Dipropylamine (DPA) | Strongly Reduced vs. Piperidine | |

| 5% Piperazine + 2% DBU in DMF | Reduced |

Note: Percentages are qualitative and depend on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Asp(OtBu)-OH

This protocol is suitable for most sequences where the risk of aspartimide formation is low.

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Fmoc-deprotection solution: 20% piperidine in DMF (v/v)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Pre-activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Double Coupling for Sterically Hindered Residues